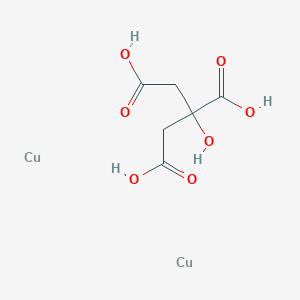
copper;2-hydroxypropane-1,2,3-tricarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper;2-hydroxypropane-1,2,3-tricarboxylic acid, also known as copper citrate, is a coordination compound formed by the interaction of copper ions with citric acid. Citric acid, or 2-hydroxypropane-1,2,3-tricarboxylic acid, is a naturally occurring weak organic acid found in citrus fruits. Copper citrate is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Copper citrate can be synthesized by reacting copper(II) salts, such as copper(II) sulfate or copper(II) chloride, with citric acid in an aqueous solution. The reaction typically involves dissolving citric acid in water, followed by the addition of the copper(II) salt. The mixture is then stirred and heated to facilitate the formation of copper citrate. The reaction can be represented as follows:
CuSO4+C6H8O7→Cu(C6H5O7)+H2SO4
Industrial Production Methods
In industrial settings, copper citrate is produced using similar methods but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. The resulting copper citrate is then filtered, washed, and dried for use in various applications.
化学反応の分析
Types of Reactions
Copper citrate undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: Copper ions in copper citrate can participate in redox reactions, where they undergo changes in oxidation states.
Complexation Reactions: Copper citrate can form complexes with other ligands, altering its chemical properties.
Decomposition Reactions: Under certain conditions, copper citrate can decompose to release copper ions and citric acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are common oxidizing agents used in reactions involving copper citrate.
Reducing Agents: Sodium borohydride and hydrazine are examples of reducing agents that can react with copper citrate.
Complexing Agents: Ammonia and ethylenediaminetetraacetic acid (EDTA) are often used to form complexes with copper citrate.
Major Products Formed
Copper Oxide: Formed during oxidation reactions.
Copper Complexes: Formed during complexation reactions.
Citric Acid: Released during decomposition reactions.
科学的研究の応用
Copper citrate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other copper compounds.
Biology: Studied for its antimicrobial properties and potential use in medical treatments.
Medicine: Investigated for its role in copper supplementation and treatment of copper deficiency.
Industry: Utilized in the production of biodegradable polymers, as a food additive, and in water treatment processes.
作用機序
The mechanism of action of copper citrate involves the interaction of copper ions with biological molecules. Copper ions can bind to proteins, enzymes, and nucleic acids, affecting their structure and function. In biological systems, copper citrate can act as an antimicrobial agent by disrupting the cell membranes of microorganisms and interfering with their metabolic processes. The molecular targets and pathways involved include:
Enzymes: Copper ions can inhibit or activate enzymes by binding to their active sites.
Proteins: Copper ions can induce conformational changes in proteins, affecting their function.
Nucleic Acids: Copper ions can interact with DNA and RNA, potentially causing damage or mutations.
類似化合物との比較
Copper citrate can be compared with other similar compounds, such as:
Copper Sulfate: Unlike copper citrate, copper sulfate is highly soluble in water and is commonly used as a fungicide and herbicide.
Copper Chloride: Copper chloride is another soluble copper compound used in various industrial processes.
Copper Acetate: Copper acetate is used in organic synthesis and as a catalyst in chemical reactions.
Uniqueness of Copper Citrate
Copper citrate is unique due to its coordination with citric acid, which imparts specific chemical properties and biological activities. Its relatively low solubility in water compared to other copper salts makes it suitable for applications where controlled release of copper ions is desired.
List of Similar Compounds
- Copper sulfate
- Copper chloride
- Copper acetate
- Copper nitrate
特性
分子式 |
C6H8Cu2O7 |
|---|---|
分子量 |
319.22 g/mol |
IUPAC名 |
copper;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.2Cu/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);; |
InChIキー |
OUJQALUYGBUJBS-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Cu].[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



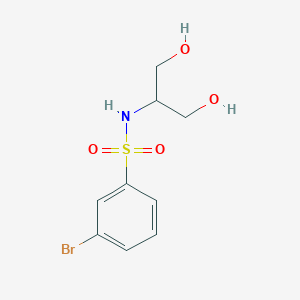
![N-[(2-chloro-4-morpholin-4-ylthieno[2,3-d]pyrimidin-6-yl)methyl]-N-methylacetamide](/img/structure/B13887462.png)
![5-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline](/img/structure/B13887464.png)
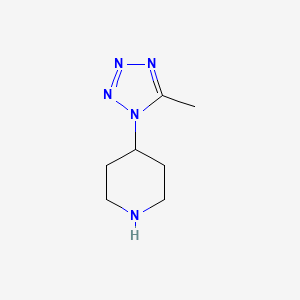
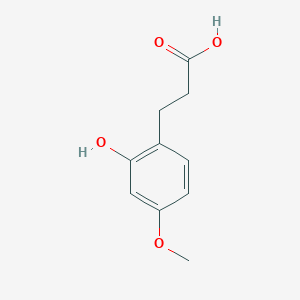
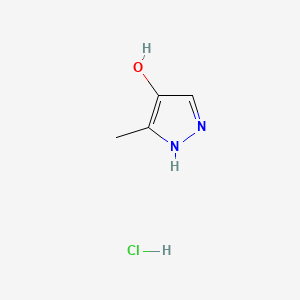
![Tert-butyl 6-oxo-1,7-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B13887490.png)


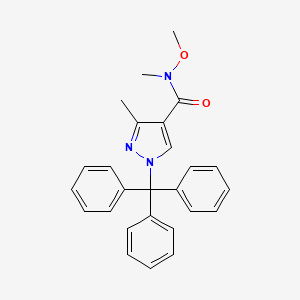

![3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole](/img/structure/B13887535.png)
![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal](/img/structure/B13887541.png)
